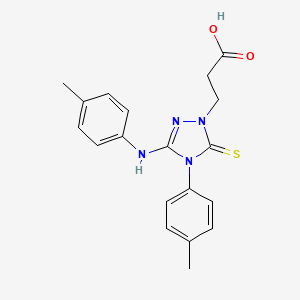

3-(5-thioxo-4-(p-tolyl)-3-(p-tolylamino)-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[3-(4-methylanilino)-4-(4-methylphenyl)-5-sulfanylidene-1,2,4-triazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-13-3-7-15(8-4-13)20-18-21-22(12-11-17(24)25)19(26)23(18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,20,21)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHMSLURXGKWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NN(C(=S)N2C3=CC=C(C=C3)C)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-thioxo-4-(p-tolyl)-3-(p-tolylamino)-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of p-toluidine with thioformamide derivatives under controlled conditions. The resultant product is characterized by various spectroscopic methods including IR, NMR, and mass spectrometry to confirm its structure.

Antioxidant Activity

Recent studies have indicated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown to scavenge free radicals effectively. In vitro assays demonstrated that these compounds can reduce oxidative stress markers in cellular models .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines. For example, the compound exhibited cytotoxic effects on A549 (lung cancer), A431 (skin cancer), and NCI-H1975 (non-small cell lung cancer) cell lines with IC50 values indicating potent antiproliferative activity . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The anti-inflammatory effects of similar triazole derivatives have been documented. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

Study 1: Antiproliferative Effects

A study conducted by researchers synthesized a series of triazole derivatives and evaluated their antiproliferative activity using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action. It was found that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. This dual mechanism highlights its potential as a chemotherapeutic agent .

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antioxidant | DPPH Assay | Not specified | Free radical scavenging |

| Anticancer | A549 | 7.7 ± 1.3 | Induction of apoptosis |

| A431 | 8.0 ± 1.6 | Cell cycle arrest | |

| NCI-H1975 | 10.5 ± 0.9 | Caspase activation | |

| Anti-inflammatory | Macrophage model | Not specified | Inhibition of TNF-alpha and IL-6 |

Scientific Research Applications

Structure

The compound features a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of thioxo and p-tolyl groups contributes to its unique properties.

Anticancer Properties

Research has indicated that compounds with similar structures to 3-(5-thioxo-4-(p-tolyl)-3-(p-tolylamino)-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoic acid exhibit significant anticancer activities. For instance:

- Inhibition of EGFR : Studies have shown that derivatives of triazole compounds can act as effective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, which are crucial in cancer cell proliferation .

- Cell Line Studies : Various cell lines such as A549 (lung cancer), A431 (skin cancer), and NCI-H1975 have been used to evaluate the antiproliferative effects of related compounds. IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the micromolar range, indicating potent activity .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Compounds with similar structural motifs have demonstrated significant free radical scavenging abilities, which are beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Some studies suggest that derivatives of triazole compounds can exhibit anti-inflammatory properties. This is particularly relevant in conditions such as arthritis or other inflammatory diseases where modulation of inflammatory pathways is critical .

Drug Development

Due to its diverse biological activities, this compound is being investigated for potential development into therapeutic agents. Its ability to inhibit specific enzymes involved in cancer progression makes it a candidate for further research and clinical trials.

Case Studies

Several case studies have highlighted the effectiveness of similar triazole compounds in preclinical models:

- Model Organisms : In vivo studies using mouse models have demonstrated the efficacy of these compounds in reducing tumor size and improving survival rates .

- Mechanistic Studies : Research has focused on understanding the mechanisms through which these compounds exert their biological effects, including molecular docking studies that reveal binding affinities to target proteins .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

| Compound Name | Core Heterocycle | Key Substituents | Functional Groups | Molecular Weight (g/mol)* |

|---|---|---|---|---|

| Target Compound | 1,2,4-triazolinone | 5-thioxo, 4-(p-tolyl), 3-(p-tolylamino), 1-propanoic acid | Thioxo, carboxylic acid | ~413.5 |

| 3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 9) | Thiazolidinone | 4-nitrobenzylidene, p-tolylamino, propanoic acid | Oxo, nitro, carboxylic acid | ~481.5 |

| Carfentrazone-ethyl | Triazolinone | Ethyl ester, dichlorophenyl, trifluoromethyl | Oxo, ester | ~412.2 |

| 3-((5,5-Dibromo-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (Compound 12) | Thiazolidinone | 5,5-dibromo, p-tolylamino, propanoic acid | Oxo, bromo, carboxylic acid | ~478.3 |

*Calculated based on molecular formulas.

Key Observations :

- Core Heterocycle: The target compound’s 1,2,4-triazolinone core differs from the thiazolidinone rings in Compounds 9 and 12 . Triazolinones are known for herbicidal activity (e.g., carfentrazone-ethyl), while thiazolidinones are often associated with antimicrobial or anti-inflammatory properties.

- Functional Groups : The thioxo (C=S) group in the target compound may enhance electron-withdrawing effects compared to oxo (C=O) groups in analogs like Compound 9 or carfentrazone-ethyl. This could influence reactivity or binding to biological targets.

- Substituents : The p-tolyl groups in the target compound and Compound 9/12 suggest a preference for lipophilic aromatic moieties, which may improve membrane permeability.

Crystallographic and Analytical Characterization

Structural elucidation of such compounds often employs:

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes under reflux in acetic acid with sodium acetate as a catalyst . Optimization involves adjusting molar ratios (e.g., 1:1.2 for thiourea to aldehyde), reaction time (2.5–3 hours), and temperature (80–100°C). Post-synthesis, purification via recrystallization from methanol or ethanol is critical to achieve >95% purity. Yield improvements (up to 70–80%) are achieved by slow cooling of reaction mixtures to enhance crystalline precipitation .

Q. Which spectroscopic methods are essential for structural confirmation?

- 1H/13C NMR : Assign peaks for triazole protons (δ 7.8–8.2 ppm) and p-tolyl groups (δ 2.3–2.4 ppm for methyl) to confirm substitution patterns .

- IR Spectroscopy : Identify thioxo (C=S) stretches at 1150–1250 cm⁻¹ and carboxylic acid (O-H) at 2500–3300 cm⁻¹ .

- Elemental Analysis : Validate stoichiometry (e.g., C: 62.1%, H: 4.8%, N: 16.2%) to ensure purity .

Q. How can crystallographic data resolve molecular geometry?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Key parameters include bond lengths (e.g., C-S: 1.68 Å in the thioxo group) and torsion angles to confirm non-planar triazole rings . Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor <0.06 ensures accuracy .

Advanced Research Questions

Q. How to address regioselectivity challenges during triazole ring formation?

Regioselectivity in 1,2,4-triazole synthesis is influenced by substituent electronic effects. Electron-withdrawing groups (e.g., -NO₂) on aldehydes favor 5-thioxo isomer formation. Use DFT calculations (B3LYP/6-31G*) to predict transition states and optimize reactant electronic profiles . Experimentally, monitor intermediates via LC-MS to isolate kinetic vs. thermodynamic products .

Q. What computational strategies predict bioactivity and reactivity?

Quantum mechanical calculations (e.g., Gaussian09) model HOMO-LUMO gaps to assess electrophilic reactivity. Molecular docking (AutoDock Vina) against target enzymes (e.g., CYP450) predicts binding affinities. For reaction design, ICReDD’s workflow combines quantum chemical reaction path searches with experimental validation to prioritize synthetic routes .

Q. How to resolve discrepancies in purity assessments?

Contradictions between HPLC (e.g., 98% purity) and mass balance (e.g., 100% total) arise from undetected volatile byproducts. Use hyphenated techniques like GC-MS or LC-HRMS to identify low-abundance impurities. Cross-validate with thermogravimetric analysis (TGA) to detect non-volatile residues .

Q. What are the best practices for bioassay design targeting antimicrobial activity?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth at 37°C. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .

- Time-Kill Studies : Monitor log-phase growth inhibition at 0–24 hours to distinguish bactericidal vs. bacteriostatic effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.